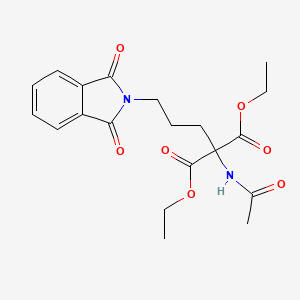

Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate

Description

Properties

CAS No. |

83544-57-4 |

|---|---|

Molecular Formula |

C20H24N2O7 |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

diethyl 2-acetamido-2-[3-(1,3-dioxoisoindol-2-yl)propyl]propanedioate |

InChI |

InChI=1S/C20H24N2O7/c1-4-28-18(26)20(21-13(3)23,19(27)29-5-2)11-8-12-22-16(24)14-9-6-7-10-15(14)17(22)25/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,21,23) |

InChI Key |

GJDFIDBSNRVSFL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCN1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Halogenation of Diethyl Malonate

Optimized Industrial-Scale Synthesis

Source highlights a scalable route suitable for industrial production:

Reaction Sequence

-

Step 1 : 1,4-Addition of diethyl 2-acetamidomalonate to acrolein (organic base catalyst, ethanol solvent, 50°C).

-

Step 2 : Condensation with phthalimide hydrazine (HCl catalyst, 60°C).

Process Advantages

-

Safety : Non-hazardous solvents (e.g., ethanol) and stable intermediates.

-

Purity : Final product purity >98% (melting point 139–140°C).

Comparative Analysis of Methodologies

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.

Substitution: Nucleophilic substitution reactions are common, where the malonate ester groups can be replaced by other nucleophiles.

Condensation: The compound can undergo condensation reactions with primary amines to form imides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Variations in Malonate Derivatives

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences

Phthalimide vs. Aryl/Alkyl Substituents :

- The phthalimide group in the parent compound enhances planar rigidity and hydrogen-bond acceptor capacity , critical for enzyme interactions (e.g., PLE) . In contrast, analogs like Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate feature a keto-phenyl group , favoring electrophilic reactivity and conjugation with aromatic systems.

- Brominated derivatives (e.g., Dimethyl 2-(2-bromobenzyl)-...malonate ) exhibit enhanced cross-coupling reactivity in Pd-catalyzed reactions due to the C-Br bond.

- Impact of Substituent Length and Polarity: The 3-cyanopropyl group in Diethyl 2-acetamido-2-(3-cyanopropyl)malonate increases polarity (PSA = 105.49 Ų), improving aqueous solubility compared to the hydrophobic phthalimide analog. 3-Bromo-2-oxopropyl substituents introduce both electrophilic (bromine) and hydrogen-bonding (carbonyl) sites, enabling dual reactivity in nucleophilic substitutions.

Biological Activity

Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an isoindolinone structure with malonate and acetamido functionalities, which may enhance its interaction with biological targets. The following sections will delve into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate is , with a molecular weight of approximately 364.41 g/mol. The compound features a malonate moiety, an acetamido group, and an isoindolinone derivative, contributing to its diverse biological activities.

Structural Features

| Feature | Description |

|---|---|

| Isoindolinone Core | Facilitates interaction with biological targets |

| Malonate Moiety | Enhances solubility and reactivity |

| Acetamido Group | Capable of forming hydrogen bonds |

Antimicrobial Properties

Research indicates that compounds with similar structures to diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate exhibit significant antimicrobial activities. Isoindolinone derivatives have been reported to possess antimalarial, antibacterial, and antifungal properties. For instance:

- Antibacterial Activity : Compounds similar to this derivative have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Preliminary studies suggest potential efficacy against fungi such as Candida albicans.

The mechanism by which diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate exerts its effects involves:

- Enzyme Inhibition : The acetamido group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.

- Protein Binding : The planar structure of the isoindolinone facilitates binding to various proteins, altering their function.

Synthesis

The synthesis of diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate typically involves several steps:

- Preparation of Isoindolinone Intermediate : This step often requires specific catalysts and solvents to ensure high yield.

- Reaction with Malonate : The isoindolinone intermediate is reacted with diethyl malonate under controlled conditions.

- Formation of Acetamido Group : The final product incorporates the acetamido functionality through a subsequent reaction.

Synthetic Route Overview

| Step | Description |

|---|---|

| Step 1 | Synthesis of isoindolinone derivative |

| Step 2 | Reaction with diethyl malonate |

| Step 3 | Incorporation of acetamido group |

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various isoindolinone derivatives, including diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate. Results indicated that the compound exhibited notable antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Study on Enzyme Interaction

Another research article focused on the interaction between this compound and specific enzymes involved in metabolic pathways. It was found that diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate effectively inhibited the activity of certain kinases, suggesting potential applications in cancer therapy.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via multi-step reactions, often involving palladium-catalyzed C(sp³)-H arylation or nucleophilic substitution. For example, intermediates like N-(3-bromopropyl)phthalimide are coupled with malonate derivatives under controlled conditions (e.g., Pd(0) catalysis, 71% yield) . Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents. Purification typically employs flash chromatography with gradients like petroleum ether/EtOAc .

- Data Considerations : Monitor reaction progress via TLC and characterize intermediates using H NMR (e.g., δ 3.67 ppm for phthalimide protons) .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : Key H NMR signals include resonances for the phthalimide moiety (δ 7.85–7.69 ppm), acetamido protons (δ 3.46 ppm), and malonate ethyl groups (δ 3.70 ppm) .

- X-ray Crystallography : Use programs like SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids . Hydrogen-bonding patterns can be analyzed via graph-set theory to resolve supramolecular interactions .

- Contradictions : Discrepancies between crystallographic and NMR data (e.g., conformational flexibility in solution vs. solid state) require validation through temperature-dependent NMR or DFT calculations.

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s role in asymmetric catalysis or enzyme-substrate interactions?

- Methodology : The compound’s malonate core and phthalimide group enable participation in chiral induction. For example, homology modeling and molecular docking (e.g., with pig liver esterase) reveal steric and electronic interactions at the enzyme’s active site. Key residues (e.g., Ser203, His466) stabilize the substrate via hydrogen bonding .

- Data Analysis : Compare catalytic efficiency () across isoenzymes or mutants to identify structural determinants of stereoselectivity .

Q. How can computational tools predict the compound’s reactivity or supramolecular assembly in crystal structures?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability using software like GROMACS.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Crystal Packing Analysis : Use Mercury or WinGX to analyze intermolecular interactions (e.g., C–H···O bonds) .

- Contradictions : Discrepancies between predicted and experimental crystal structures (e.g., torsional angles) may arise from overlooked weak interactions (e.g., π-stacking).

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. inert behavior)?

- Methodology :

- Bioactivity Profiling : Test against Gram-positive/negative bacteria (MIC assays) and validate via dose-response curves.

- SAR Studies : Modify substituents (e.g., replacing phthalimide with dithiooxoisoindolin) to assess impact on activity .

- Data Interpretation : Conflicting results may stem from assay conditions (e.g., solvent polarity affecting solubility) or impurities. Use HPLC (>95% purity) and LC-MS for quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.